(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that features a benzofuran moiety and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with a suitable propan-2-yl halide.
Formation of the Acrylamide Moiety: The final step involves the condensation of the benzofuran derivative with 3,4-dimethoxyphenylacrylic acid or its derivatives under amide-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone-like structures.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield saturated amides.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide: can be compared with other benzofuran derivatives and acrylamide compounds.
Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanamine and 2-(benzofuran-2-yl)acetic acid.
Acrylamide Compounds: Compounds like N-(3,4-dimethoxyphenyl)acrylamide and N-(1-phenylethyl)acrylamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15(12-18-14-17-6-4-5-7-19(17)27-18)23-22(24)11-9-16-8-10-20(25-2)21(13-16)26-3/h4-11,13-15H,12H2,1-3H3,(H,23,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALPKTGCOVPRDA-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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